Cas no 1094510-28-7 ((4-bromo-2-propoxyphenyl)methanol)

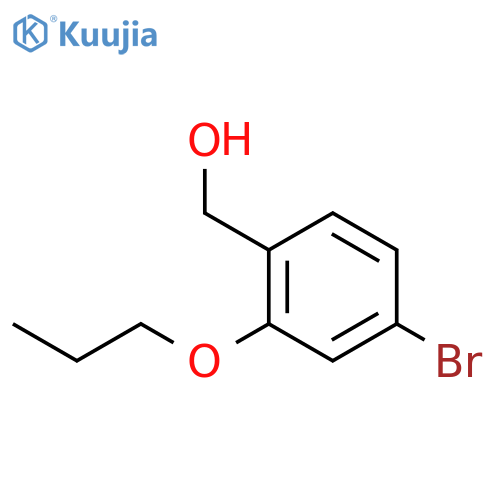

1094510-28-7 structure

商品名:(4-bromo-2-propoxyphenyl)methanol

CAS番号:1094510-28-7

MF:C10H13BrO2

メガワット:245.113022565842

MDL:MFCD11619327

CID:1187620

PubChem ID:68559907

(4-bromo-2-propoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-bromo-2-propoxyphenyl)methanol

- ACMC-209936

- CTK8A9208

- SureCN3234853

- ANW-16048

- [4-bromo-2-(propyloxy)phenyl]methanol

- 4-bromo-2-(propyloxy)-benzyl alcohol

- 4-bromo-2-propoxyBenzenemethanol

- E90552

- DTXSID50738609

- BS-25696

- MFCD11619327

- SCHEMBL3234853

- CS-0211823

- DA-39911

- 1094510-28-7

-

- MDL: MFCD11619327

- インチ: InChI=1S/C10H13BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3

- InChIKey: DTPPBAPKRNLWJG-UHFFFAOYSA-N

- ほほえんだ: CCCOC1=C(C=CC(=C1)Br)CO

計算された属性

- せいみつぶんしりょう: 244.01000

- どういたいしつりょう: 244.00989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 29.46000

- LogP: 2.73020

(4-bromo-2-propoxyphenyl)methanol セキュリティ情報

(4-bromo-2-propoxyphenyl)methanol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

(4-bromo-2-propoxyphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B698783-250mg |

(4-Bromo-2-propoxyphenyl)methanol |

1094510-28-7 | 250mg |

$ 98.00 | 2023-04-18 | ||

| abcr | AB312133-1 g |

(4-Bromo-2-propoxyphenyl)methanol; 98% |

1094510-28-7 | 1g |

€212.20 | 2022-03-25 | ||

| abcr | AB312133-5g |

(4-Bromo-2-propoxyphenyl)methanol, 98%; . |

1094510-28-7 | 98% | 5g |

€654.00 | 2024-04-20 | |

| Aaron | AR00834L-250mg |

(4-Bromo-2-propoxyphenyl)methanol |

1094510-28-7 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| Ambeed | A397997-1g |

(4-Bromo-2-propoxyphenyl)methanol |

1094510-28-7 | 98% | 1g |

$152.0 | 2024-04-26 | |

| TRC | B698783-100mg |

(4-Bromo-2-propoxyphenyl)methanol |

1094510-28-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B698783-500mg |

(4-Bromo-2-propoxyphenyl)methanol |

1094510-28-7 | 500mg |

$ 150.00 | 2023-04-18 | ||

| TRC | B698783-1g |

(4-Bromo-2-propoxyphenyl)methanol |

1094510-28-7 | 1g |

$ 207.00 | 2023-04-18 | ||

| abcr | AB312133-10 g |

(4-Bromo-2-propoxyphenyl)methanol; 98% |

1094510-28-7 | 10g |

€937.00 | 2022-03-25 | ||

| abcr | AB312133-10g |

(4-Bromo-2-propoxyphenyl)methanol, 98%; . |

1094510-28-7 | 98% | 10g |

€1062.00 | 2024-04-20 |

(4-bromo-2-propoxyphenyl)methanol 関連文献

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1094510-28-7 ((4-bromo-2-propoxyphenyl)methanol) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 506-17-2(cis-Vaccenic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1094510-28-7)(4-bromo-2-propoxyphenyl)methanol

清らかである:99%

はかる:5g

価格 ($):410.0